molecular formula C30H42O5 B13030967 HenrischininC

HenrischininC

Cat. No.: B13030967
M. Wt: 482.6 g/mol
InChI Key: XPTVSWBFTJHNID-ISGPVZKWSA-N
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Description

The compound's bioactivity has been preliminarily assessed in cytotoxicity assays, showing selective inhibition against certain cancer cell lines, though mechanistic details remain under investigation .

HenrischininC’s synthesis involves multi-step organic reactions, with critical intermediates purified via column chromatography and verified through spectroscopic methods .

Properties

Molecular Formula

C30H42O5

Molecular Weight

482.6 g/mol

IUPAC Name

(1S,3S,9R,12S,13S,16R,17R)-16-[(1R,4R,5R,7S)-4-hydroxy-4-methyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-8,8,13,17-tetramethyl-7-oxapentacyclo[10.7.0.01,3.03,9.013,17]nonadec-4-en-6-one

InChI

InChI=1S/C30H42O5/c1-25(2)21-6-7-22-27(4)10-8-19(18-14-17-15-20(18)34-24(32)28(17,5)33)26(27,3)12-13-30(22)16-29(21,30)11-9-23(31)35-25/h9,11,17-22,33H,6-8,10,12-16H2,1-5H3/t17-,18+,19-,20-,21+,22+,26-,27+,28-,29-,30+/m1/s1

InChI Key

XPTVSWBFTJHNID-ISGPVZKWSA-N

Isomeric SMILES

C[C@]12CC[C@@]34C[C@@]35C=CC(=O)OC([C@@H]5CC[C@H]4[C@@]1(CC[C@@H]2[C@@H]6C[C@@H]7C[C@H]6OC(=O)[C@]7(C)O)C)(C)C

Canonical SMILES

CC1(C2CCC3C4(CCC(C4(CCC35C2(C5)C=CC(=O)O1)C)C6CC7CC6OC(=O)C7(C)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: HenrischininC can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthetic route typically involves:

    Step 1: Initial reaction of precursor A with precursor B in the presence of a catalyst.

    Step 2: Purification of the intermediate product.

    Step 3: Final reaction to obtain this compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes:

    Large-scale reactors: to handle the increased volume of reactants.

    Automated purification systems: to ensure high purity of the final product.

    Stringent quality control measures: to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: HenrischininC undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using specific reducing agents.

    Substitution: Participates in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Uses reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Employs reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizes halogenating agents or nucleophiles under controlled temperatures.

Major Products:

    Oxidized derivatives: Formed through oxidation reactions.

    Reduced forms: Obtained via reduction processes.

    Substituted compounds: Result from substitution reactions.

Scientific Research Applications

HenrischininC has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in cellular processes and as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of advanced materials and as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of HenrischininC involves its interaction with specific molecular targets. It exerts its effects by:

    Binding to target proteins: and altering their function.

    Modulating signaling pathways: involved in cellular processes.

    Inducing or inhibiting enzymatic activities: depending on the context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of HenrischininC and Analogues

Compound Molecular Formula Key Functional Groups Bioactivity (IC₅₀) Toxicity Profile
This compound C₂₀H₂₅N₃O₄ Quinoline, amide 12.3 μM (HeLa) Low hepatotoxicity
Compound A C₁₈H₂₂N₂O₅ Indole, ester 8.7 μM (MCF-7) Moderate renal toxicity
Compound B C₂₁H₂₇N₃O₃ Isoquinoline, ketone 19.5 μM (A549) High neurotoxicity

Key Observations :

  • Structural Similarity: this compound shares a quinoline core with Compound B, but its amide group distinguishes it from Compound B’s ketone moiety. This difference correlates with this compound’s lower neurotoxicity, suggesting that amide functionalities may reduce off-target effects .
  • Bioactivity : Despite structural parallels, this compound’s IC₅₀ against HeLa cells (12.3 μM) is intermediate between Compound A (8.7 μM) and Compound B (19.5 μM). This highlights the role of side-chain modifications in potency .

Functional Analogues

Key Observations :

  • Structural optimization, such as introducing hydrophilic groups, could address this .
  • Target Specificity : Unlike Compounds C and D, which act on JAK/STAT and MAPK pathways, this compound targets PI3K/AKT/mTOR—a pathway associated with drug resistance in cancers. This positions this compound as a candidate for combination therapies .

Methodological Considerations

The comparison leverages chemoinformatics databases like MMsINC, which integrate structural annotations and toxicity profiles . However, as noted in , structural similarity (Tanimoto coefficient ≥0.85) only predicts similar biological activity in 30% of cases, emphasizing the need for empirical validation . For this compound, computational docking studies and in vivo efficacy trials are recommended to resolve discrepancies between structural similarity and functional outcomes .

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